Rate-Limiting Hydrolysis: MONO vs. Bambuterol
Bambuterol Monocarbamate (MONO) exhibits a hydrolysis rate that is approximately 15-fold slower than the parent prodrug bambuterol when catalyzed by human butyrylcholinesterase (BChE). This slow hydrolysis of MONO represents the rate-limiting step in the overall conversion of bambuterol to its active metabolite, terbutaline [1].
| Evidence Dimension | Rate of BChE-mediated hydrolysis (enzyme inhibition rate) |
|---|---|
| Target Compound Data | ~1x (reference rate for MONO) |
| Comparator Or Baseline | Bambuterol (parent prodrug): ~15x faster |
| Quantified Difference | ~15-fold slower |
| Conditions | In vitro, human butyrylcholinesterase (BChE) assay, physiologically relevant enzyme and inhibitor concentrations |
Why This Matters
This quantifies MONO's unique role as the rate-limiting intermediate, making it essential for studies modeling the slow-release pharmacokinetics of bambuterol, which cannot be replicated using the parent prodrug alone.
- [1] Pistolozzi M, Du H, Wei H, Tan W. Stereoselective Inhibition of Human Butyrylcholinesterase by the Enantiomers of Bambuterol and their Intermediates. Drug Metabolism and Disposition. 2014; dmd.114.060251. View Source
